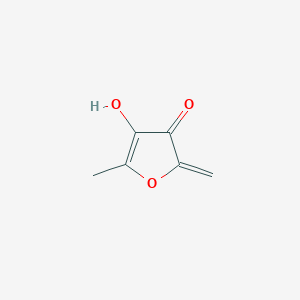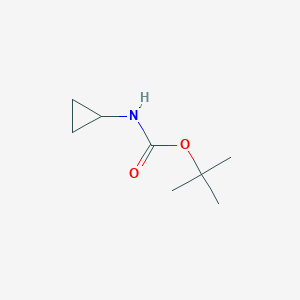
N-Boc-Cyclopropylamine
Übersicht
Beschreibung
N-Boc-Cyclopropylamine is a chemical compound that is part of the cyclopropylamine family, characterized by a three-membered ring structure that imparts significant ring strain. This strain can influence the compound's reactivity and physical properties. The N-Boc prefix indicates that the amine group is protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis to prevent unwanted reactions at the amine nitrogen during subsequent chemical transformations .
Synthesis Analysis
The synthesis of N-Boc-cyclopropylamine derivatives has been explored through various methods. One approach involves cyclopropenimine-catalyzed enantioselective Mannich reactions, which allow for the creation of N-Boc-aldimines with high levels of enantio- and diastereocontrol. This method demonstrates a greater reactivity compared to traditional thiourea cinchona alkaloid-derived catalysts and is effective with both aryl and aliphatic N-Boc-aldimines .
Molecular Structure Analysis
The molecular structure of N-Boc-cyclopropylamine is influenced by the cyclopropane ring, which is known for its angle strain due to the 60-degree bond angles that deviate from the ideal tetrahedral angle of 109.5 degrees. This strain can affect the compound's reactivity and stability. The presence of the Boc group also influences the molecular structure by adding steric bulk and protecting the amine functionality .
Chemical Reactions Analysis
N-Boc-cyclopropylamine and its derivatives participate in various chemical reactions. Lithiation-substitution reactions at the α and β positions of N-Boc N-alkyl cyclopropylamines have been reported, with the cyclopropane ring being the preferred position for lithiation in certain derivatives. These reactions can lead to the formation of bicyclic spiro or endo fused N-Boc amines. Additionally, β-carbomethoxy substituted N-Boc cyclopropylamines can undergo formal [3+2] cycloadditions with tetracyanoethylene to yield highly substituted cyclopentanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-cyclopropylamine are influenced by its cyclopropane core and the Boc protecting group. Cyclopropylamine exhibits a higher acidity compared to its open-chain analogue n-propylamine due to the ring strain. The strength of hydrogen bonding, as measured by the frequency shifts of the symmetric NH2 stretching vibration, suggests that cyclopropylamine has a slightly weaker interaction compared to n-propylamine, potentially due to reduced acceptor ability or steric hindrance .
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis : Cyclopropenimine-catalyzed enantioselective Mannich reactions of tert-butyl glycinates with N-Boc-imines demonstrate the utility of N-Boc-Cyclopropylamine in stereoselective synthesis. This process allows for high levels of enantio- and diastereocontrol, indicating its importance in creating complex molecular structures (Bandar & Lambert, 2013).
Synthesis of Bicyclic Cyclopropylamines : Cyclopropylamines and substituted cyclopropylamines are synthesized using a Ti(II)-mediated intramolecular coupling process. These compounds are crucial as building blocks in a variety of biologically active compounds. The process yields novel and strained bicyclic structures (Cao, Xiao, & Joullié, 1999).
Role in Chemical Transformations : Lithiation-substitution reactions at the α and β positions of N-Boc N-alkyl cyclopropyl amines highlight the versatility of N-Boc-Cyclopropylamine in chemical transformations. These reactions can lead to the production of bicyclic spiro or endo fused N-Boc amines, showcasing the compound's role in complex chemical processes (Park & Beak, 1996).
Synthesis of Amino Acids Incorporating an Aminocyclopropyl Moiety : The application of titanium-mediated transformation of N,N-dialkylcarboxamides to cyclopropylamines has been used to create amino acids incorporating an aminocyclopropyl moiety. This demonstrates the use of N-Boc-Cyclopropylamine in producing important biochemical compounds (Kordes, Winsel, & Meijere, 2000).
Synthesis of Pharmaceutical Intermediates : The compound has been used in the scalable synthesis of 1-cyclopropylcyclopropylamine hydrochloride, highlighting its significance in the synthesis of pharmaceutical intermediates (Kozhushkov et al., 2011).
Safety and Hazards
N-Boc-Cyclopropylamine is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only in well-ventilated areas .
Zukünftige Richtungen
N-Boc-Cyclopropylamine and similar compounds have potential applications in pharmaceutical research and development. For instance, cyclopropylamine containing compounds have been found to be potent and selective inhibitors of LSD1, a protein involved in gene expression . Furthermore, a nickel-catalyzed reductive cross-coupling of cyclopropylamine NHP esters with (hetero)aryl halides has been reported, providing direct access to 1-arylcyclopropylamines, a bioisosteric motif commonly used in small molecule drug discovery .
Wirkmechanismus
Target of Action
N-Boc-Cyclopropylamine is a versatile compound used in the synthesis of various biologically active and pharmacologically relevant compounds . It is primarily used as a building block in organic synthesis . The primary targets of N-Boc-Cyclopropylamine are the chemical reactions it participates in, such as the nickel-catalyzed reductive cross-coupling of cyclopropylamine NHP esters with (hetero)aryl halides .
Mode of Action
N-Boc-Cyclopropylamine interacts with its targets through chemical reactions. In the nickel-catalyzed reductive cross-coupling process, N-Boc-Cyclopropylamine reacts with (hetero)aryl halides to form 1-arylcyclopropylamines . This reaction proceeds rapidly, with excellent functional group tolerance and without requiring heat or air-sensitive reagents .
Biochemical Pathways
The biochemical pathways affected by N-Boc-Cyclopropylamine are primarily those involved in the synthesis of 1-arylcyclopropylamines . These compounds are a bioisosteric motif commonly used in small molecule drug discovery . The reaction can also be extended to the arylation of four-membered strained rings .
Pharmacokinetics
The properties of the compound, such as its stability and reactivity, play a crucial role in its effectiveness as a reagent .
Result of Action
The result of N-Boc-Cyclopropylamine’s action is the formation of 1-arylcyclopropylamines, a bioisosteric motif commonly used in small molecule drug discovery . These compounds have been found to be useful for the treatment of various conditions, including hepatitis C, as pest control agents, as inhibitors of methicillin-resistant Staphylococcus aureus, as pesticides, insecticides, and acaricides .
Action Environment
The action of N-Boc-Cyclopropylamine is influenced by various environmental factors. For instance, the nickel-catalyzed reductive cross-coupling reaction it participates in proceeds rapidly at low temperatures .
Eigenschaften
IUPAC Name |
tert-butyl N-cyclopropylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)9-6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFGQLYKMWGXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577007 | |
| Record name | tert-Butyl cyclopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-Cyclopropylamine | |
CAS RN |
132844-48-5 | |
| Record name | tert-Butyl cyclopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl N-cyclopropylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl ester](/img/structure/B144267.png)

![[(2R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B144270.png)
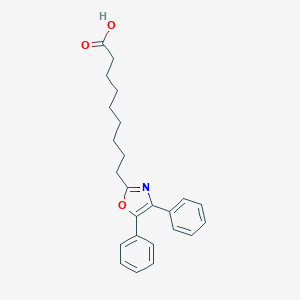
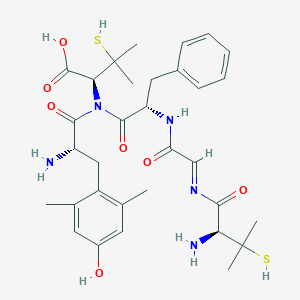


![Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/structure/B144279.png)
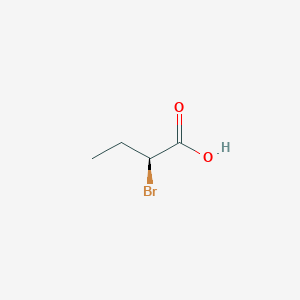
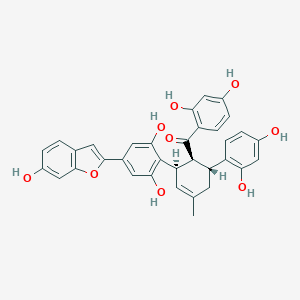

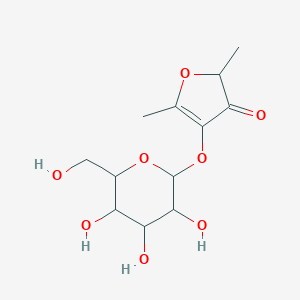
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B144293.png)
